N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide
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Overview
Description
IC202C is an aldoxime isolated from Streptoalloteichus sp.1454-19. It is a siderophore which exhibits immunosuppressive activity on a mixed lymphocyte culture reaction (MLCR). It has a role as a metabolite, an antimicrobial agent, an immunosuppressive agent and a siderophore. It is a hydroxamic acid, a primary amino compound and an aliphatic aldoxime.
Scientific Research Applications
Deferoxamine and Cellular Responses
Deferoxamine (DFA), a compound structurally related to N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide, has been identified as a chelating agent that removes excess iron from the body. Interestingly, research indicates that DFA can induce endoplasmic reticulum (ER) stress in PC12 cells, a type of cell derived from a pheochromocytoma of the rat adrenal medulla. DFA achieves this by enhancing the expression of Iron Regulatory Protein 1 (IRP1) and its binding to the ER membrane, a process that is also observed during hypoxia-induced ER stress in cultured cells. This discovery opens pathways for further exploration of DFA and structurally related compounds in the modulation of cellular stress responses, especially in conditions characterized by excessive iron accumulation or ER stress-related pathologies (Yoo et al., 2008).
Comparative Analysis of Chelators in Radiolabeling
In a study comparing desferrioxamine (DFO) and NODAGA, compounds structurally related to N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide, it was found that DFO is a suitable chelator for the radiolabeling of exendin-4 derivatives with gallium-68 for in vitro and preclinical in vivo studies. This is particularly relevant for clinical imaging of insulinomas, rare neuroendocrine tumors. DFO showed favorable in vivo performance due to significantly lower kidney accumulation and stable in vivo behavior, contrary to previous reports. This highlights the potential of DFO and related compounds in radiopharmaceutical applications, offering valuable insights into their stability, distribution, and safety profiles (Kaeppeli et al., 2019).
properties
Product Name |
N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide |
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Molecular Formula |
C23H44N6O7 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N'-(5-aminopentyl)-N'-hydroxy-N-[5-[hydroxy-[4-[[(5E)-5-hydroxyiminopentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide |
InChI |
InChI=1S/C23H44N6O7/c24-14-4-1-8-18-28(35)22(32)12-11-21(31)26-16-6-3-9-19-29(36)23(33)13-10-20(30)25-15-5-2-7-17-27-34/h17,34-36H,1-16,18-19,24H2,(H,25,30)(H,26,31)/b27-17+ |
InChI Key |
RPHCJSPQKSVBSH-WPWMEQJKSA-N |
Isomeric SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCC/C=N/O)O)O |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCC=NO)O)O |
synonyms |
IC 202C IC-202C IC202C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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